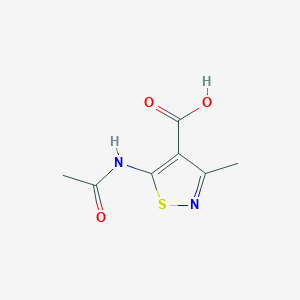
5-Acetamido-3-methylisothiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetamido-3-methylisothiazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3S. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the acetamido group and the carboxylic acid group makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-3-methylisothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylisothiazole-4-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial synthesis.
化学反应分析
Types of Reactions
5-Acetamido-3-methylisothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
科学研究应用
5-Acetamido-3-methylisothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and other specialty chemicals.
作用机制
The mechanism of action of 5-Acetamido-3-methylisothiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-Methylisothiazole-4-carboxylic acid: Lacks the acetamido group, making it less versatile in certain applications.
5-Methylisoxazole-3-carboxylic acid: Contains an isoxazole ring instead of a thiazole ring, leading to different chemical properties and reactivity.
4-Amino-3-methylisothiazole-5-carboxylic acid: Contains an amino group instead of an acetamido group, which can alter its biological activity.
Uniqueness
5-Acetamido-3-methylisothiazole-4-carboxylic acid is unique due to the presence of both the acetamido and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
生物活性
5-Acetamido-3-methylisothiazole-4-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C6H8N2O3S
- Molecular Weight : 188.21 g/mol
- CAS Number : 134653-64-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exhibit its effects through:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Modulation of Cell Signaling Pathways : The compound could alter signaling pathways that lead to apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of derivatives related to this compound. Notably, compounds derived from similar isothiazole structures have shown significant cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluated the antiproliferative effects of several derivatives on human biphenotypic B cell myelomonocytic leukemia (MV4-11) cells. The most active compounds exhibited IC50 values lower than 30 µg/mL, indicating potent activity against these cancer cells .
- Selectivity Towards Cancer Cells : The derivatives demonstrated low toxicity towards normal cells while maintaining high selectivity for cancerous cells, suggesting their potential as chemotherapeutic agents .
- Mechanistic Insights : In vitro studies indicated that the presence of specific substituents in the isothiazole ring significantly influenced the anticancer activity, with certain compounds outperforming standard treatments like Cisplatin and Doxorubicin in resistant cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity.
Data Table: Antimicrobial Efficacy
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| This compound | Escherichia coli | 75 µg/mL |
属性
分子式 |
C7H8N2O3S |
|---|---|
分子量 |
200.22 g/mol |
IUPAC 名称 |
5-acetamido-3-methyl-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-3-5(7(11)12)6(13-9-3)8-4(2)10/h1-2H3,(H,8,10)(H,11,12) |
InChI 键 |
LVUJRJCSQSGZEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NSC(=C1C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















